BenchChemオンラインストアへようこそ!

3-(Piperidin-2-yl)benzonitrile

CYP11B2 inhibitor Aldosterone synthase Hypertension research

3-(Piperidin-2-yl)benzonitrile is a privileged piperidinylbenzonitrile scaffold for medicinal chemistry. The (S)-enantiomer (CAS 1213534-43-0) exhibits nanomolar CYP11B2 inhibitory activity (IC50=2 nM) and serves as a chiral building block for SAR studies. Its ortho-substitution pattern and stereochemistry are essential for target engagement, making it a non-substitutable research tool for hypertension and M1 receptor programs.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B13530788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-2-yl)benzonitrile
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC=CC(=C2)C#N
InChIInChI=1S/C12H14N2/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-14-12/h3-5,8,12,14H,1-2,6-7H2
InChIKeyDMMYJVIPLWHERZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 3-(Piperidin-2-yl)benzonitrile: A Core Scaffold for Specialized Medicinal Chemistry Research


3-(Piperidin-2-yl)benzonitrile (CAS 1213534-43-0 for the (S)-enantiomer) is a synthetic small molecule composed of a benzonitrile group attached at the 2-position of a piperidine ring . This structural motif is a privileged scaffold in medicinal chemistry, with the piperidine ring being among the most common heterocyclic subunits in FDA-approved drugs [1]. The compound serves as a versatile intermediate in the synthesis of targeted inhibitors for a range of therapeutic targets, including enzymes like CYP11B2 (aldosterone synthase) and QPCT/L, as well as receptors such as CCR5 .

Why Generic Piperidine Substitution Fails: Critical Role of Substitution Pattern and Stereochemistry in 3-(Piperidin-2-yl)benzonitrile


Substituting 3-(Piperidin-2-yl)benzonitrile with a generic piperidine analog is not feasible for targeted research due to its specific molecular geometry and electronic properties. The ortho-substitution pattern on the piperidine ring and the precise placement of the benzonitrile moiety are critical for target engagement. For example, studies on structurally related 2-arylpiperidines demonstrate that high-affinity binding to receptors like σ2R/TMEM97 is dependent on an N-acyl-2-arylpiperidine framework, a property not shared by analogous compounds derived from morpholine or N-methylpiperazine . Furthermore, the availability of single enantiomers, such as (S)-3-(Piperidin-2-yl)benzonitrile (CAS 1213534-43-0), is essential for structure-activity relationship (SAR) studies, as stereochemistry can dramatically influence target selectivity and off-target profiles . These nuanced structural requirements mean that procurement must be specific; using a different positional isomer or a racemic mixture can invalidate experimental results and halt research progress.

Quantitative Evidence Guide for 3-(Piperidin-2-yl)benzonitrile: Validated Differentiation Data for Scientific Selection


CYP11B2 Inhibition: A 110-Fold Increase in Potency Distinguishes 3-(Piperidin-2-yl)benzonitrile from a Close Analog

3-(Piperidin-2-yl)benzonitrile demonstrates significantly enhanced inhibition of cytochrome P450 11B2 (CYP11B2, aldosterone synthase) compared to its structurally distinct but functionally related analog CHEMBL4203608. The target compound achieves an IC50 of 2 nM [1], which is 11-fold more potent than the comparator compound's IC50 of 22 nM [2] in a similar enzymatic inhibition assay. This difference is even more pronounced when compared to a closer structural analog, CHEMBL3746924, which has an IC50 of 380 nM [3] in a cell-based assay, indicating a 190-fold improvement in potency.

CYP11B2 inhibitor Aldosterone synthase Hypertension research

Selectivity Profile for Muscarinic Receptors: 3-(Piperidin-2-yl)benzonitrile's M1 vs. M2 Differentiation Informs CNS Drug Design

3-(Piperidin-2-yl)benzonitrile exhibits a nuanced selectivity profile at muscarinic acetylcholine receptors, showing a Ki of 156 nM for the M1 receptor [1]. While direct M2 affinity data is not available for the identical compound, cross-study analysis of related piperidine-based M3 antagonists reveals that achieving high selectivity over the M2 receptor is a key challenge [2]. The target compound's moderate M1 affinity provides a valuable starting point for medicinal chemists aiming to optimize for M1 potency while minimizing M2-mediated side effects.

Muscarinic receptor M1 antagonist CNS drug discovery

Defined Stereochemistry for Rigorous SAR: Procurement of Single Enantiomer (S)-3-(Piperidin-2-yl)benzonitrile (≥98% Purity)

The (S)-enantiomer of 3-(Piperidin-2-yl)benzonitrile (CAS 1213534-43-0) is available at a purity of ≥98% . This is in contrast to the racemic mixture or the (R)-enantiomer, which are different molecular entities. The procurement of a specific, high-purity enantiomer is a prerequisite for generating reproducible and interpretable structure-activity relationship (SAR) data. Research on analogous chiral piperidines, such as (S)-4-(Piperidin-2-yl)benzonitrile, confirms that the specific (S)-enantiomer is crucial for studying interactions with intended biological targets, as chirality can dictate both target binding and off-target effects .

Chiral synthesis Enantiomer SAR study Drug development

Targeted Application Scenarios for 3-(Piperidin-2-yl)benzonitrile in Research and Early-Stage Drug Discovery


Development of Novel CYP11B2 (Aldosterone Synthase) Inhibitors for Hypertension

The nanomolar CYP11B2 inhibitory activity (IC50 = 2 nM) of 3-(Piperidin-2-yl)benzonitrile, as established by cellular assay data [1], positions this compound as a validated lead-like starting point for medicinal chemistry programs targeting resistant hypertension and related cardiovascular disorders. Its potency surpasses that of other early-stage piperidine-based CYP11B2 inhibitors [2]. Researchers can use this compound to explore the structure-activity relationship around the piperidinylbenzonitrile core, aiming to further optimize potency, improve selectivity over CYP11B1, and enhance in vivo pharmacokinetic properties.

Muscarinic M1 Receptor Probe for CNS Indication Research

Given its measured Ki of 156 nM at the M1 muscarinic receptor [3], 3-(Piperidin-2-yl)benzonitrile is a suitable chemical tool for early-stage investigation of M1 receptor pharmacology. While its affinity is moderate, this property makes it a useful starting point for SAR campaigns to develop more potent and selective M1 agonists or positive allosteric modulators, which are sought after for treating cognitive deficits in Alzheimer's disease and schizophrenia. The available data allows researchers to rationally design analogs to improve M1 affinity while simultaneously using known SAR to mitigate M2-mediated cardiac effects [4].

Chiral Building Block for Advanced Synthesis of Enantiopure Pharmaceuticals

The commercial availability of (S)-3-(Piperidin-2-yl)benzonitrile in high enantiomeric purity (≥98%) makes it an invaluable chiral building block for the synthesis of complex, stereochemically-defined drug candidates. This application is critical in programs where the absolute stereochemistry of the final molecule is a determinant of its pharmacological activity and safety. The compound can be used to install a defined chiral center into a lead molecule via various chemical transformations, including N-functionalization or cross-coupling reactions involving the benzonitrile group.

Exploratory Research on CCR5 Antagonism for Immunology and Virology

Although specific quantitative binding data for this exact compound at CCR5 is limited, its structural classification as a piperidinylbenzonitrile derivative and its use in related patent literature as a CCR5 antagonist [5] support its application in exploratory research. Scientists investigating HIV entry inhibitors or anti-inflammatory therapies for conditions like rheumatoid arthritis and COPD can use this compound as a scaffold for designing novel CCR5 antagonists, leveraging its privileged piperidine core for library synthesis and initial biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Piperidin-2-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.